molecular formula C15H21NO2 B14904307 2-methoxy-N-(4-phenylcyclohexyl)acetamide

2-methoxy-N-(4-phenylcyclohexyl)acetamide

Cat. No.: B14904307
M. Wt: 247.33 g/mol
InChI Key: WENZZRWDOPYMFB-UHFFFAOYSA-N
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Description

2-methoxy-N-(4-phenylcyclohexyl)acetamide is an organic compound belonging to the class of phenylacetamides. These compounds are characterized by the presence of an acetamide group attached to a phenyl ring. This compound has a molecular formula of C15H21NO2 and a molecular weight of 247.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(4-phenylcyclohexyl)acetamide typically involves the reaction of 4-phenylcyclohexylamine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(4-phenylcyclohexyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-(4-phenylcyclohexyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-methoxy-N-(4-phenylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to modulation of biochemical processes. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(4-phenylcyclohexyl)acetamide is unique due to its specific substitution pattern and the presence of a cyclohexyl group. This structural feature may confer distinct chemical and biological properties compared to other phenylacetamides .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-methoxy-N-(4-phenylcyclohexyl)acetamide

InChI

InChI=1S/C15H21NO2/c1-18-11-15(17)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,16,17)

InChI Key

WENZZRWDOPYMFB-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1CCC(CC1)C2=CC=CC=C2

Origin of Product

United States

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